4-Bromo-2,5-difluorophenol

描述

Significance of Fluorinated and Brominated Phenols in Contemporary Organic Synthesis

Fluorinated and brominated phenols are particularly prominent building blocks in modern organic synthesis due to the distinct properties imparted by fluorine and bromine atoms.

Fluorinated Phenols: The incorporation of fluorine into phenolic structures can dramatically alter a molecule's properties. rsc.org Fluorine's high electronegativity often increases the acidity of the phenolic hydroxyl group. ontosight.ai This modification can be crucial in the synthesis of bioactive molecules, as it can influence binding affinities and metabolic stability. ontosight.airsc.org Fluorinated phenols are key precursors in the production of pharmaceuticals, liquid crystals, and polymers. arkat-usa.orgnbinno.com The synthesis of fluorinated phenols often involves electrophilic fluorination, a common strategy for introducing fluorine into aromatic systems. arkat-usa.org

Brominated Phenols: Brominated phenols are highly valued as versatile intermediates, especially in cross-coupling reactions. chemrxiv.orgrsc.org The carbon-bromine bond is sufficiently reactive to participate in widely used transformations like Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. chemrxiv.orgrsc.org This reactivity allows for the construction of complex molecular architectures from simpler brominated phenol (B47542) precursors. semanticscholar.org Bromophenols are also integral components of many naturally occurring compounds with a range of biological activities. semanticscholar.org The regioselective bromination of phenols is a critical process, as the position of the bromine atom directs subsequent synthetic steps. semanticscholar.org

Overview of 4-Bromo-2,5-difluorophenol within the Context of Halo-Arene Chemistry

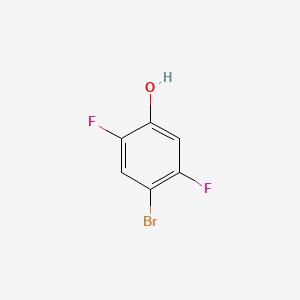

Within the diverse family of halogenated aromatics, or halo-arenes, this compound (C₆H₃BrF₂O) is a notable compound. chemicalbook.com Its structure features a phenol ring with two electron-withdrawing fluorine atoms at positions 2 and 5, and a reactive bromine atom at position 4. vulcanchem.com This specific substitution pattern confers a unique reactivity profile, making it a valuable building block in specialized synthetic applications. vulcanchem.com

Halo-arenes, in general, exhibit characteristic reactivity patterns. They are less reactive towards nucleophilic substitution than their aliphatic counterparts (haloalkanes) due to resonance stabilization and the partial double-bond character of the carbon-halogen bond. embibe.comallrounder.aiallen.in However, they readily undergo electrophilic substitution reactions, with the existing halogen atom directing incoming electrophiles to specific positions on the aromatic ring. embibe.comallrounder.ai

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 486424-36-6 |

| Molecular Formula | C₆H₃BrF₂O |

| Molecular Weight | 208.99 g/mol |

| Appearance | Wooly crystalline needles; White to cream or pale lemon/purple crystals or powder. chemicalbook.comvulcanchem.comthermofisher.com |

| Melting Point | 51-53°C chemicalbook.com |

| Boiling Point (Predicted) | 210.2 ± 35.0 °C at 760 mmHg vulcanchem.com |

| Density (Predicted) | 1.858 ± 0.06 g/cm³ vulcanchem.com |

| pKa (Predicted) | 7.16 ± 0.23 vulcanchem.com |

| Water Solubility | Slightly soluble chemicalbook.comrheniumshop.co.il |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZMZJIWCQTYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426942 | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486424-36-6 | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486424-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2,5 Difluorophenol

Direct Bromination of 2,5-Difluorophenol (B1295083)

The most prevalent method for synthesizing 4-bromo-2,5-difluorophenol involves the direct bromination of 2,5-difluorophenol. vulcanchem.com This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile, in this case, a bromine cation or its equivalent, replaces a hydrogen atom on the aromatic ring. numberanalytics.com

Reaction Conditions and Optimization

The efficiency and selectivity of the direct bromination of 2,5-difluorophenol are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, solvent, temperature, and the use of catalysts.

Commonly, molecular bromine (Br₂) is used as the brominating agent. The reaction is typically carried out in a halogenated solvent such as chloroform (B151607) or dichloromethane. vulcanchem.com The temperature is a critical factor; the reaction is often initiated at a low temperature, such as 0°C, and then allowed to proceed at room temperature. vulcanchem.com This control over temperature helps to minimize the formation of polybrominated byproducts.

Alternative brominating agents and systems have been developed to improve regioselectivity and yield, and to offer milder reaction conditions. For instance, N-bromosuccinimide (NBS) is a common alternative to molecular bromine. Another approach involves the in-situ generation of the brominating species. A system employing potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) has been shown to be effective for the regioselective monobromination of various phenols. mdpi.comsmolecule.com This method allows for a slow and controlled release of the brominating agent, which can prevent over-bromination. smolecule.com

The optimization of reaction conditions is crucial for achieving a high yield of the desired product. For example, a typical laboratory-scale synthesis might involve reacting 2,5-difluorophenol with an equimolar amount of bromine in chloroform, starting at 0°C and then stirring at room temperature for several hours. vulcanchem.com The reaction is then quenched, and the product is isolated and purified.

Table 1: Representative Reaction Conditions for the Direct Bromination of 2,5-Difluorophenol

| Parameter | Condition | Source |

| Starting Material | 2,5-Difluorophenol | vulcanchem.com |

| Brominating Agent | Bromine (Br₂) | vulcanchem.com |

| Solvent | Chloroform | vulcanchem.com |

| Temperature | 0°C to Room Temperature | vulcanchem.com |

| Reaction Time | 3 hours | vulcanchem.com |

| Work-up | Quenching with sodium thiosulfate, extraction with ethyl acetate, and washing. | vulcanchem.com |

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The position at which the bromine atom is introduced onto the 2,5-difluorophenol ring is determined by the directing effects of the existing substituents: the hydroxyl group (-OH) and the two fluorine atoms (-F). minia.edu.eg In the case of 2,5-difluorophenol, the bromination predominantly occurs at the C4 position, which is para to the hydroxyl group and ortho to one of the fluorine atoms. vulcanchem.com

The regiochemical outcome of the electrophilic aromatic substitution is a result of the interplay between the electronic effects of the substituents on the aromatic ring. minia.edu.eg

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director. numberanalytics.comminia.edu.eguomustansiriyah.edu.iq It donates electron density to the aromatic ring through a strong resonance effect, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at the ortho and para positions. minia.edu.eg This electron donation outweighs its electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com

The fluorine substituents , like other halogens, exhibit a dual electronic effect. They are electron-withdrawing via the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic attack. minia.edu.eguomustansiriyah.edu.iq However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect, which directs incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqtaylorandfrancis.com For fluorine, the electron-donating resonance effect is more significant than for other halogens, though the inductive effect is still dominant, making it a deactivator but an ortho, para-director. taylorandfrancis.com

In 2,5-difluorophenol, the powerful ortho, para-directing ability of the hydroxyl group is the dominant influence. It strongly directs the incoming electrophile to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most favored site for bromination due to steric hindrance at the ortho positions (C3 and C6), which are flanked by the fluorine atoms. The fluorine at C2 and C5 also direct to the C4 position (ortho to C5 and meta to C2). The combined directing effects of the hydroxyl group and the fluorine atoms lead to the high regioselectivity for the formation of this compound. vulcanchem.com

While specific computational studies on the regioselectivity of the bromination of 2,5-difluorophenol were not found in the provided search results, computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the outcomes of such reactions. smolecule.comnih.gov

For similar halogenated phenols, computational studies have been used to calculate the activation energies for different substitution pathways, providing insights into the preferred site of attack. These studies can model the stability of the intermediate arenium ions for ortho, meta, and para substitution, thereby predicting the most likely product. The calculations would likely confirm that the transition state leading to the formation of the 4-bromo isomer is lower in energy compared to other possible isomers, thus explaining the observed regioselectivity.

Influence of Phenolic Hydroxyl Group and Fluorine Substituents on Directing Effects

Multi-step Synthetic Routes

While direct bromination is the most common approach, multi-step synthetic routes can also be employed, particularly when specific isomers are desired or when starting from more complex precursors.

Preparation from Related Halogenated Precursors

This compound can potentially be synthesized from other halogenated aromatic compounds through a series of functional group transformations. For instance, a synthetic strategy could involve the introduction of the hydroxyl group at a later stage of the synthesis.

A hypothetical multi-step route could start from a precursor like 1,4-dibromo-2,5-difluorobenzene. One of the bromine atoms could be selectively converted to a hydroxyl group through a nucleophilic aromatic substitution reaction or via an organometallic intermediate. However, achieving high selectivity in such a reaction could be challenging.

Another approach could involve the use of protecting groups. For example, starting with a protected phenol (B47542), such as 2,5-difluoroanisole, one could perform the bromination reaction. The directing effects of the methoxy (B1213986) group are similar to the hydroxyl group, leading to bromination at the C4 position. Subsequent deprotection of the methyl ether would then yield the desired this compound.

While the search results did not provide specific examples of multi-step syntheses for this compound from other halogenated precursors, the principles of organic synthesis allow for the design of such routes based on known reactions and the reactivity of related compounds. researchgate.net

Transformation of Other Aromatic Compounds to Incorporate Bromine and Fluorine

The synthesis of this compound often involves the strategic modification of existing aromatic precursors. A primary route is the direct electrophilic substitution on a difluorinated phenol, where a hydrogen atom on the aromatic ring is replaced by a bromine atom. Alternatively, synthetic pathways can begin with an aromatic compound that already contains the bromo- and difluoro-substituents, followed by the transformation of another functional group into the required hydroxyl group.

A direct and common method for synthesizing this compound is the electrophilic bromination of 2,5-difluorophenol. In this reaction, the hydroxyl group of the phenol directs the incoming electrophile (bromonium ion, Br+) primarily to the para position relative to itself, due to its activating and ortho-, para-directing effects. The fluorine atoms also influence the regioselectivity of the substitution. A specific reported synthesis involves reacting 2,5-difluorophenol with molecular bromine in a chlorinated solvent. The reaction is typically performed at a low temperature initially and then allowed to proceed at room temperature.

A representative laboratory-scale synthesis is detailed in the table below.

Table 1: Synthesis of this compound via Bromination of 2,5-Difluorophenol

| Starting Material | Reagent | Solvent | Temperature | Reaction Time |

| 2,5-Difluorophenol | Bromine (Br₂) | Chloroform (CHCl₃) | 0 °C to Room Temp. | 3 hours |

This method highlights a transformation where an existing aromatic compound, 2,5-difluorophenol, is converted into the target molecule by incorporating a bromine atom.

Other synthetic strategies may start from a different aromatic precursor. For instance, a synthetic route to the related compound 4-bromo-2,5-difluorobenzoic acid starts with 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This precursor is treated with n-butyllithium to perform a lithium-halogen exchange, selectively replacing one bromine atom with lithium. The resulting organolithium intermediate is then carboxylated using carbon dioxide (dry ice) to form the benzoic acid derivative. chemicalbook.com This illustrates a pathway where a readily available polyhalogenated benzene (B151609) can be functionalized to introduce other groups, a strategy that could be adapted to yield the phenol through different reaction sequences.

Furthermore, advancements in controlling regioselectivity in the bromination of phenols have been developed. For example, a process for producing 4-bromo-2,5-dichlorophenol (B52177) from 2,5-dichlorophenol (B122974) with high selectivity has been patented. google.com This method uses bromine in the presence of a catalyst like triethylamine (B128534) hydrochloride to minimize the formation of undesired isomers. google.com Such catalytic approaches represent a valuable strategy for transforming aromatic compounds by ensuring the precise placement of the bromine substituent.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of halogenated aromatic compounds like this compound. These approaches focus on reducing waste, avoiding hazardous materials, improving energy efficiency, and using catalytic methods.

A key area of development is the replacement of hazardous brominating agents like molecular bromine (Br₂). Oxidative bromination methods are a prominent green alternative. These systems generate the active bromine species in situ from a safer, solid bromide salt, such as potassium bromide (KBr), using an oxidant. semanticscholar.org This approach avoids the handling of highly corrosive and toxic liquid bromine and often leads to higher atom economy. mdpi.com

One such innovative method involves the regioselective monobromination of phenols using KBr in the presence of ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as a catalyst and source of the oxidant. mdpi.com This system has been shown to be highly effective for various substituted phenols, including difluorophenols, yielding the para-brominated product with high selectivity. semanticscholar.orgmdpi.com The reaction proceeds under mild conditions (e.g., 35 °C) in a mixture of acetic acid and water, which are more environmentally benign solvents compared to the chlorinated solvents used in traditional methods. semanticscholar.orgmdpi.com

The benefits of such green catalytic systems are summarized in the comparative table below.

Table 2: Comparison of Traditional vs. Potential Green Bromination Strategies

| Feature | Traditional Method (e.g., Br₂ in CHCl₃) | Green Oxidative Bromination (e.g., KBr/LDH) |

| Bromine Source | Molecular Bromine (Br₂) | Potassium Bromide (KBr) |

| Reagent Hazard | High (toxic, corrosive) | Low (stable salt) |

| Solvent | Chlorinated (e.g., Chloroform) | Acetic Acid, Water |

| Byproducts | HBr (reduces atom economy) | Fewer hazardous byproducts |

| Catalysis | Often uncatalyzed or uses Lewis acids | Heterogeneous catalyst (recyclable) |

| Selectivity | Can lead to isomer mixtures | High regioselectivity for para-product |

| Conditions | Low to ambient temperatures | Mild temperatures (e.g., 35 °C) |

Another green chemistry technique applicable to this synthesis is microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and lower energy consumption compared to conventional heating methods. mdpi.comnih.gov The efficiency of microwave heating has been demonstrated in a wide range of organic reactions, including the synthesis of various heterocyclic compounds. rsc.org Applying microwave technology to the bromination of 2,5-difluorophenol could lead to a more rapid and energy-efficient process, a core goal of green chemistry. mdpi.comresearchgate.net

Furthermore, the use of catalysts like boric acid in combination with potassium bromide and an oxidant like hydrogen peroxide represents another eco-friendly protocol for the regioselective bromination of aromatic compounds. tandfonline.com This system is advantageous due to the low cost, low toxicity, and recyclability of the boric acid catalyst, with water or ethanol (B145695) often being viable solvents. tandfonline.com

Chemical Reactivity and Derivatization of 4 Bromo 2,5 Difluorophenol

Electrophilic Aromatic Substitution Reactions of 4-Bromo-2,5-difluorophenol

Electrophilic attack on this compound is governed by the powerful directing influence of the hydroxyl group. The positions ortho to the -OH group (positions 3 and 6) and para (position 4) are electronically activated. However, with the para position blocked by a bromine atom, electrophilic substitution is anticipated to occur primarily at the C6 position, which is ortho to the hydroxyl group and meta to the bromine. The C3 position is also ortho to the hydroxyl group but is sterically more hindered and is situated between two fluorine atoms.

Specific nitration studies on this compound are not extensively detailed in the reviewed literature, but the outcomes can be predicted based on studies of similar phenolic compounds. The nitration of phenols is a well-established reaction, often proceeding under mild conditions. For instance, the nitration of 4-bromophenol (B116583) with ammonium (B1175870) nitrate (B79036) and potassium bisulfate yields 2-nitro-4-bromophenol, demonstrating the strong directing effect of the hydroxyl group to the ortho position. dergipark.org.tr Similarly, the nitration of 2-bromo-4-fluorophenol (B1268413) using a sulfuric acid-nitric acid mixture results in the introduction of a nitro group, yielding 2-bromo-4-fluoro-6-nitrophenol. google.com

Based on these precedents, the nitration of this compound is expected to yield 4-bromo-2,5-difluoro-6-nitrophenol .

Information regarding the direct sulfonation of this compound is scarce. Sulfonation is a reversible reaction, and the position of substitution can be influenced by thermodynamic or kinetic control. Generally, the principles of electrophilic substitution would suggest that sulfonation would also occur at the C6 position, ortho to the activating hydroxyl group.

The introduction of additional halogen substituents onto the this compound ring follows the principles of electrophilic aromatic substitution. The hydroxyl group directs the incoming electrophile to its ortho positions. Studies on the bromination of 2,5-dichlorophenol (B122974) show that the reaction proceeds to give 4-bromo-2,5-dichlorophenol (B52177) in high yield, with very little formation of the 6-bromo isomer. google.comgoogle.com This indicates a strong preference for substitution at the para position relative to the hydroxyl group.

Since the para position in this compound is already substituted, further halogenation, such as chlorination, would be directed to the most activated available position, which is C6. Therefore, the chlorination of this compound is predicted to produce 4-bromo-6-chloro-2,5-difluorophenol .

Friedel-Crafts alkylation and acylation reactions on phenols can be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen. However, these reactions are feasible under appropriate conditions. Research on the alkylation of 2,4-difluorophenol (B48109) with an alkyl Grignard reagent in the presence of a nickel catalyst shows selective substitution at the ortho-position to the hydroxyl group, yielding a 2-alkyl-4-fluorophenol. fluorine1.ru This suggests that a directed ortho-alkylation of this compound could potentially occur at the C6 position.

Acylation of related compounds provides further insight. The Friedel-Crafts acylation of 1-bromo-2,5-difluorobenzene has been shown to yield the expected ketone products. fluorine1.ru For the phenol (B47542), O-acylation followed by a Fries rearrangement is a common alternative pathway to introduce an acyl group onto the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents (Example) | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-2,5-difluoro-6-nitrophenol |

| Chlorination | Cl₂/FeCl₃ | 4-Bromo-6-chloro-2,5-difluorophenol |

| Acylation | CH₃COCl/AlCl₃ | 1-(5-Bromo-2-hydroxy-4-fluorophenyl)ethanone (via Fries Rearrangement) or direct C6 acylation |

Further Halogenation (e.g., chlorination)

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound electron-deficient and thus highly activated towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is generally fast. stackexchange.com

The reaction is facilitated by the presence of electron-withdrawing groups (like fluorine) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com In this compound, the fluorine at C2 is ortho to the hydroxyl group and meta to the bromine, while the fluorine at C5 is meta to the hydroxyl and ortho to the bromine. This substitution pattern activates the ring for nucleophilic attack where either a fluorine atom or the bromine atom could potentially act as the leaving group.

The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com

Oxygen Nucleophiles: this compound is used as a raw material in the synthesis of allyloxy-based biphenyl (B1667301) liquid crystals, which involves its reaction with an allyl halide under basic conditions, an example of O-alkylation via an oxygen nucleophile (the phenoxide). thermofisher.com The synthesis of ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate from this compound is another example involving an oxygen nucleophile.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles such as amines are common SNAr reactions. For example, piperidine (B6355638) is known to react with activated aryl halides like 2,4-dinitrophenyl halides. nih.gov It is expected that this compound would react similarly with various primary and secondary amines, displacing one of the halogen atoms.

Sulfur Nucleophiles: Thiolates (sulfur nucleophiles) are also effective in SNAr reactions and would be expected to react with this compound to form aryl thioethers.

The role of fluorine in activating the aromatic ring for SNAr is a key feature of the reactivity of this compound. While fluorine is not a good leaving group in aliphatic substitution due to the strength of the C-F bond, its properties are highly advantageous in SNAr reactions. masterorganicchemistry.com

The activation is primarily due to fluorine's powerful inductive effect (-I effect). As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring. stackexchange.com This electron withdrawal serves two critical purposes:

It makes the carbon atom of the C-F bond highly electrophilic and susceptible to attack by a nucleophile. nih.gov

It effectively stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. stackexchange.comkyoto-u.ac.jp

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile Class | Example Nucleophile | Potential Leaving Group | Product Type |

| Oxygen | Alkoxide (RO⁻) | F or Br | Aryl ether |

| Nitrogen | Amine (R₂NH) | F or Br | Aryl amine |

| Sulfur | Thiolate (RS⁻) | F or Br | Aryl thioether |

Mechanism and Scope with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur nucleophiles)

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions offer a versatile platform for introducing a wide array of functional groups, leveraging the reactivity of the carbon-bromine bond.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. rsc.org In the context of this compound derivatives, the bromine substituent readily participates in this reaction with various boronic acids to yield biaryl structures. nih.gov This transformation is significant for synthesizing complex molecules, including those with potential applications in pharmaceuticals and materials science. nih.gov

The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often toluene (B28343) or a mixture of solvents. beilstein-journals.orgnih.govmdpi.com The choice of ligands, bases, and solvents can be optimized to achieve high yields and selectivity. nih.gov For instance, the coupling of 4-bromo-substituted compounds with arylboronic acids has been successfully demonstrated using catalysts like Pd(PPh₃)₄ with K₃PO₄ at elevated temperatures. nih.govmdpi.com Microwave irradiation has also been shown to improve results for the coupling of bromophenols. acs.org

The general scheme for the Suzuki-Miyaura coupling of a this compound derivative is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of a this compound derivative.

Ar-B(OH)₂, Pd catalyst, Base → Ar-C₆H₂F₂O-R + HBr

Where Ar represents an aryl group and R is a substituent on the phenol.

Research has shown that the electronic and steric properties of both the boronic acid and the aryl halide can influence the reaction's efficiency. nih.govacs.org The presence of fluorine atoms on the phenolic ring can affect the reactivity of the C-Br bond.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst/Base | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2,5-Difluoro-4-phenylphenol derivative | Not specified |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/K₃PO₄ | 2,5-Difluoro-4-(4-methoxyphenyl)phenol derivative | Not specified |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 2,5-Difluoro-4-(3-chlorophenyl)phenol derivative | Moderate |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 2,5-Difluoro-4-(3-chloro-4-fluorophenyl)phenol derivative | Moderate |

This table is illustrative and based on general findings for similar compounds. nih.govmdpi.com Specific yields for this compound were not found in the provided search results.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org Both reactions are catalyzed by palladium complexes and provide powerful methods for C-C bond formation. beilstein-journals.org

For this compound derivatives, the C-Br bond can be selectively coupled with alkenes or alkynes. The Sonogashira coupling, in particular, has been extensively used to synthesize arylalkynes. wikipedia.org The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). beilstein-journals.orgresearchgate.net The use of a copper co-catalyst allows the reaction to proceed under milder conditions. libretexts.orgwikipedia.org

General conditions for Sonogashira coupling involve reacting the bromo-substituted phenol with a terminal alkyne in the presence of the catalytic system in a solvent like toluene at room temperature. beilstein-journals.orgresearchgate.net

Table 2: Typical Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst System | Substrate | Product Type |

| Heck | Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands | Alkene | Aryl-substituted alkene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal alkyne | Aryl-substituted alkyne |

This table outlines general conditions. Specific examples for this compound were not detailed in the search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine product. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of this reaction. Sterically hindered phosphine ligands, such as XPhos and BINAP, have proven effective. nih.gov The base also plays a critical role, with sodium tert-butoxide (NaOtBu) often giving the best results. nih.gov

In the context of this compound derivatives, the Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the 4-position of the phenolic ring.

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center for catalysis |

| Ligand | XPhos, BINAP, PPh₃ | Stabilizes the palladium complex and influences reactivity |

| Base | NaOtBu, Cs₂CO₃, K₂CO₃ | Facilitates deprotonation of the amine |

| Solvent | Toluene, Toluene/tert-butanol | Provides the reaction medium |

This table summarizes common reagents and their roles based on literature for similar reactions. nih.gov

C-H functionalization represents a powerful and atom-economical approach to creating new chemical bonds by directly converting C-H bonds into C-C or C-heteroatom bonds. nih.gov Transition metal catalysis, particularly with palladium, has been instrumental in advancing these strategies. nih.gov

For aromatic compounds like this compound, C-H functionalization can offer alternative pathways for derivatization, potentially avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov These reactions can be directed to specific positions on the aromatic ring through the use of directing groups or by exploiting the inherent reactivity of certain C-H bonds. nih.govmdpi.com

While direct C-H functionalization of this compound itself is not extensively documented in the provided results, the principles of palladium-catalyzed C-H activation are broadly applicable to such fluorinated phenolic systems. nih.gov Strategies often involve the formation of a palladacycle intermediate, which then reacts with a coupling partner. mdpi.com

Buchwald-Hartwig Amination

Oxidation and Reduction Chemistry of the Phenolic Moiety

The phenolic hydroxyl group in this compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Phenols can be oxidized to form quinones. This transformation is a fundamental process in organic chemistry. thieme-connect.de For instance, 2-bromobenzene-1,4-diol can be oxidized to 2-bromobenzo-1,4-quinone using molecular oxygen in the presence of a vanadium catalyst. thieme-connect.de Similarly, other halogenated phenols can be oxidized to their corresponding quinones.

The oxidation of phenols can be achieved using various oxidizing agents, such as iron(III) chloride, ceric ammonium nitrate, or even air under specific catalytic conditions. thieme-connect.degoogle.com The resulting quinones are versatile intermediates in organic synthesis.

Conversely, quinones can be reduced back to hydroquinones. google.com This reversible oxidation-reduction process is a key feature of quinone chemistry. The reduction can be carried out using reducing agents like iron powder in acetic acid. google.com

The general transformation is as follows:

This compound --[Oxidation]--> 4-Bromo-2,5-difluorobenzo-1,4-quinone

4-Bromo-2,5-difluorobenzo-1,4-quinone --[Reduction]--> 4-Bromo-2,5-difluorohydroquinone

Derivatization Strategies for Analytical and Synthetic Purposes

The phenolic hydroxyl group in this compound is a primary site of chemical reactivity, making it a focal point for derivatization. These strategies are employed for two main purposes: to prepare the molecule for analytical detection or to protect the hydroxyl group during multi-step synthetic sequences. For analytical applications, particularly gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the phenol, leading to improved chromatographic separation and detection sensitivity. settek.comepa.govgreenrivertech.com.tw In organic synthesis, the hydroxyl group can be masked with a protecting group to prevent it from interfering with reactions at other sites on the molecule. thermofisher.comresearchgate.net This temporary modification allows for greater flexibility in designing synthetic routes, for instance, in the creation of complex molecules like allyloxy-based biphenyl liquid crystals. chemicalbook.comvulcanchem.com

Formation of Alkyl Ethers (e.g., anisoles) using Diazomethane (B1218177) or PFBBr

The conversion of the phenolic hydroxyl group of this compound into an ether is a common derivatization technique, particularly for analysis by gas chromatography. epa.govgreenrivertech.com.tw This transformation typically results in the formation of methylated ethers (anisoles) or pentafluorobenzyl ethers, which are more volatile and less polar than the parent phenol. settek.comepa.gov

Diazomethane Derivatization: Diazomethane (CH₂N₂) is a highly effective reagent for converting phenols into their corresponding methyl ethers (anisoles). The reaction involves the protonation of diazomethane by the acidic phenol, followed by a nucleophilic attack of the resulting phenoxide on the methyldiazonium cation. While efficient, diazomethane is a hazardous substance; it is both a potent carcinogen and highly explosive under certain conditions, requiring specialized handling by experienced analysts. settek.comgreenrivertech.com.twepa.gov The reaction is typically carried out in a solvent like diethyl ether. For the reaction to proceed efficiently, the ether must be free of ethanol (B145695), which can otherwise interfere with the methylation process. settek.comepa.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: An alternative and often preferred method for derivatization involves the use of α-bromo-2,3,4,5,6-pentafluorotoluene, commonly known as pentafluorobenzyl bromide (PFBBr). epa.govgreenrivertech.com.tw This reagent reacts with the phenoxide ion to form a pentafluorobenzyl ether derivative. The reaction is typically performed in a solvent like acetone (B3395972) with a weak base, such as potassium carbonate, to deprotonate the phenol. settek.comepa.gov PFBBr is considered a safer alternative to diazomethane, although it is a lachrymator. epa.gov The resulting pentafluorobenzyl ethers are highly responsive to electron capture detectors (ECD), offering enhanced sensitivity in GC analysis. settek.comepa.gov However, it is noted that some sterically hindered or highly acidic phenols may fail to derivatize effectively using the PFBBr method. epa.gov

Table 1: Comparison of Ether Formation Derivatization Reagents

| Feature | Diazomethane | Pentafluorobenzyl Bromide (PFBBr) |

|---|---|---|

| Product | Methyl ether (Anisole derivative) | Pentafluorobenzyl ether |

| Typical Reagents | Diazomethane (generated from Diazald®), Diethyl ether | PFBBr, Potassium Carbonate, Acetone |

| Primary Use | Gas Chromatography (GC-FID) | Gas Chromatography (GC-ECD) for high sensitivity |

| Advantages | Highly reactive and effective for methylation | Safer than diazomethane, product is highly sensitive to ECD |

| Disadvantages | Highly toxic (carcinogen) and explosive | Lachrymator; may not be effective for all phenols |

Esterification and Other Protecting Group Strategies

Beyond ether formation for analytical purposes, the hydroxyl group of this compound can be converted into other functional groups, such as esters, or protected with various chemical moieties. These strategies are fundamental in multi-step organic synthesis, where controlling the reactivity of the phenolic group is crucial.

Esterification: Esterification involves reacting the phenolic hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. A specific example is the synthesis of ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate. vulcanchem.com This reaction converts the phenol into a more complex molecule, which can serve as an intermediate for further chemical transformations. The formation of an ester can alter the electronic properties and steric environment of the molecule, influencing subsequent reactions.

Other Protecting Group Strategies: In complex syntheses, the phenolic hydroxyl group is often temporarily "protected" to prevent it from reacting while other parts of the molecule are being modified. A protecting group must be easy to install, stable to the conditions of subsequent reaction steps, and easy to remove cleanly when it is no longer needed. researchgate.net

For phenolic sulfamates, which are structurally related to phenols, protecting groups like 4-methoxybenzyl or 2,4-dimethoxybenzyl have been used to mask the sulfamate (B1201201) nitrogen. researchgate.net These N-protected sulfamates demonstrate stability against oxidizing agents, reducing agents, bases, and nucleophiles. researchgate.net The protecting groups can be removed under mild acidic conditions, for example, using trifluoroacetic acid, to regenerate the original functional group. researchgate.net This principle of protection and deprotection is broadly applicable in the synthesis of complex derivatives of this compound, allowing for a more flexible and controlled approach to building intricate molecular architectures. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₆H₃BrF₂O |

| Diazomethane | Diazomethane | CH₂N₂ |

| Pentafluorobenzyl bromide (PFBBr) | 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene | C₇H₂BrF₅ |

| 4-Bromo-2,5-difluoroanisole | 1-Bromo-4-methoxy-2,5-difluorobenzene | C₇H₅BrF₂O |

| Potassium Carbonate | Potassium Carbonate | K₂CO₃ |

| Diethyl ether | Ethoxyethane | C₄H₁₀O |

| Acetone | Propan-2-one | C₃H₆O |

| Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate | Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate | C₁₀H₉BrF₂O₃ |

| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid | C₂HF₃O₂ |

| 4-methoxybenzyl | (4-Methoxyphenyl)methyl | C₈H₉O |

Applications in Advanced Organic Synthesis and Materials Science

4-Bromo-2,5-difluorophenol as a Key Building Block in Complex Molecule Construction

This compound is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a reactive phenolic hydroxyl group, a bromine atom, and two fluorine atoms on the aromatic ring, allows for a wide range of chemical transformations. This distinct substitution pattern makes it an important intermediate in the creation of more complex molecules.

Synthesis of Fluorinated Aromatic Compounds

The presence of fluorine atoms in aromatic compounds can significantly alter their physical, chemical, and biological properties. This compound serves as a crucial starting material for the synthesis of various fluorinated aromatic compounds. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the fluorine atoms enhance properties like thermal stability and lipophilicity. This makes it a key component in the development of pharmaceuticals, agrochemicals, and advanced materials where specific fluorine substitution patterns are desired.

Precursor for Liquid Crystals and Advanced Materials

A notable application of this compound is in the synthesis of advanced materials, particularly liquid crystals. chemicalbook.comfishersci.cathermofisher.comvulcanchem.com It is specifically used as a raw material in the creation of allyloxy-based biphenyl (B1667301) liquid crystals that possess multiple lateral fluoro substituents. chemicalbook.comfishersci.cathermofisher.com The unique fluorination pattern of the this compound starting material is critical in determining the final properties of the liquid crystals, such as their phase transition temperatures and optical characteristics, which are essential for their use in display technologies and other optoelectronic devices. vulcanchem.com Its derivatives are also utilized in the development of other advanced materials like polymers and coatings, where the fluorine substitutions can enhance thermal and chemical stability. chemimpex.comchemimpex.com

Integration into Polymeric Structures

The functional groups on this compound allow for its incorporation into polymeric structures. The phenolic hydroxyl group can be used to form ether or ester linkages, creating polymer backbones with specific properties imparted by the bromo- and difluoro-substituted aromatic ring. These properties can include enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics, making it a valuable monomer in the synthesis of high-performance polymers for various industrial applications. chemimpex.comnbinno.com

Role in Medicinal Chemistry and Pharmaceutical Development

The unique structural features of this compound make it a significant compound in the field of medicinal chemistry and the development of new pharmaceuticals.

Precursor for Bioactive Molecules and Drug Candidates

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and potential drug candidates. fishersci.ca The presence of both bromine and fluorine atoms allows for diverse chemical modifications, enabling the creation of a library of compounds for biological screening. The fluorine atoms can improve metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive handle for further synthetic transformations. Its derivatives are being explored for their potential in developing new therapeutic agents. chemimpex.com

Synthesis of Anti-Cancer Agents and CNS Modulators

Research has shown the utility of bromophenol derivatives in the development of anti-cancer agents. nih.gov For instance, derivatives of bromophenols have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The unique substitution pattern of this compound makes it a valuable precursor in synthesizing novel compounds with potential anti-cancer properties. chemimpex.com Additionally, the broader class of fluorinated aromatic compounds, for which this compound is a precursor, has been investigated for the development of Central Nervous System (CNS) modulators. The specific properties conferred by the fluorine and bromine atoms can be advantageous in designing molecules that can cross the blood-brain barrier and interact with CNS targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that correlates the chemical structure of a molecule with its biological activity. wikipedia.orggardp.org The analysis of SAR helps identify the key chemical features—known as pharmacophores—responsible for a compound's effect, allowing chemists to design and synthesize more potent and selective analogs by modifying the molecule's structure. wikipedia.orggardp.org While specific, published SAR studies focusing exclusively on a broad range of this compound analogs are not extensively detailed in publicly available literature, the principles of SAR can be applied to understand how its structural components likely influence biological activity.

The key structural features of this compound that are pertinent to SAR analysis are the phenolic hydroxyl (-OH) group, the bromine atom at position 4, and the two fluorine atoms at positions 2 and 5. Modifications to any of these sites would be expected to alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.

Key Structural Considerations for SAR:

Phenolic Hydroxyl Group: The -OH group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. Its acidity (pKa) is significantly influenced by the electron-withdrawing effects of the halogen substituents. Masking or replacing this group would fundamentally change the molecule's binding interactions.

Halogen Substituents: The nature, number, and position of halogen atoms on the phenolic ring are critical determinants of activity.

Fluorine Atoms: The two fluorine atoms at positions 2 and 5 are strong electron-withdrawing groups. Their presence increases the acidity of the phenol (B47542) compared to non-fluorinated versions and can significantly alter lipophilicity and metabolic stability. The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and enhancing the compound's bioavailability. chemimpex.com

Alterations to this substitution pattern, such as moving the bromine to a different position (e.g., 2-Bromo-4,5-difluorophenol) or changing the fluorine positions, would create positional isomers with potentially different biological activities due to modified steric and electronic properties. For example, the relative positions of the halogens can impact the molecule's dipole moment and its ability to fit into a specific enzyme's active site or receptor binding pocket.

The following interactive table outlines hypothetical SAR considerations for analogs of this compound based on general medicinal chemistry principles.

| Structural Analog | Key Structural Change | Predicted Impact on Physicochemical Properties | Potential Consequence for Biological Activity |

|---|---|---|---|

| This compound (Parent) | Reference compound | Defined lipophilicity, acidity, and steric profile. | Baseline activity. |

| 2-Bromo-4,5-difluorophenol | Positional isomer; Bromine at C2 (ortho to -OH) | Increased steric hindrance around the -OH group; altered dipole moment. May affect pKa. | Could decrease or increase activity depending on whether proximity of Br to the -OH group is favorable for binding. |

| 4-Chloro-2,5-difluorophenol | Replacement of Bromine with Chlorine | Reduced atomic size and polarizability at C4; slightly lower lipophilicity. | Activity may be reduced or altered if halogen bonding involving bromine is critical. |

| 4-Bromo-2,5-dichloro-phenol | Replacement of Fluorine with Chlorine | Increased lipophilicity; decreased electron-withdrawing effect compared to fluorine; larger atomic size at C2/C5. | Significant change in electronic profile and steric bulk, likely leading to a different activity or target selectivity. wikipedia.orgsolubilityofthings.com |

| 4-Bromo-2,5-difluoroanisole | Methylation of the hydroxyl group (-OH to -OCH3) | Loss of hydrogen bond donor capability; loss of acidity; increased lipophilicity. | Eliminates interactions dependent on the acidic proton; acts as a probe for the importance of the -OH group. chemimpex.com |

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is a valuable chemical intermediate, serving as a key building block in the synthesis of specialized, high-value molecules for the agrochemical and materials science sectors. thermofisher.com Its unique arrangement of fluorine and bromine substituents on a reactive phenol ring makes it an attractive precursor for creating complex molecular architectures with desirable physical and biological properties.

Applications in Agrochemical Synthesis

Halogenated phenols are a well-established class of intermediates in the production of pesticides. The closely related analog, 4-bromo-2,5-dichlorophenol (B52177), is a documented precursor in the synthesis of organophosphate insecticides and acaricides. google.com Notably, it is used to produce Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate), a pesticide and fungicide. wikipedia.org The synthesis involves the reaction of 4-bromo-2,5-dichlorophenol with O-methyl phenylthiophosphonyl chloride. wikipedia.org Another potent insecticide, O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester, is also derived from this dichlorinated analog. google.comgoogle.com

The strategic replacement of chlorine with fluorine is a common strategy in modern agrochemical design to enhance efficacy. The introduction of fluorine atoms can profoundly modify a molecule's properties, including its metabolic stability, binding affinity to target enzymes, and transport characteristics within the target pest or plant. chemimpex.com Therefore, this compound represents a next-generation building block for creating novel, fluorinated agrochemicals. Its structure allows for the synthesis of analogs of proven pesticides like Leptophos, where the fluorine atoms could impart enhanced or different biological activity profiles. While specific commercial agrochemicals derived directly from this compound are not widely publicized, its value lies in its potential for the discovery and development of new crop protection agents. chemimpex.com

Applications in Specialty Chemical Synthesis

A significant and well-documented application of this compound is in the field of materials science, specifically in the synthesis of advanced liquid crystals. vulcanchem.comchemicalbook.com Liquid crystals are essential components in display technologies, such as those found in televisions, computer monitors, and smartphones.

The compound serves as a crucial raw material for producing allyloxy-based biphenyl liquid crystals that feature multiple lateral fluoro substituents. thermofisher.comvulcanchem.com The precise molecular structure of the liquid crystal compounds determines their physical properties, including their phase transition temperatures, viscosity, and optical anisotropy. The specific substitution pattern of this compound is critical for engineering liquid crystal materials with the exact performance characteristics required for modern optoelectronic devices. vulcanchem.com Its isomeric analog, 4-Bromo-3,5-difluorophenol, is similarly used as an intermediate for liquid crystals, underscoring the importance of this class of compounds in materials chemistry. myfisherstore.comalfachemch.com

| Sector | Application Area | Role of this compound | Example Product Class or Analog |

|---|---|---|---|

| Agrochemicals | Intermediate for Insecticides/Fungicides | Serves as a fluorinated building block for new active ingredients. | Fluorinated analogs of Leptophos and other thiophosphate esters. wikipedia.orggoogle.com |

| Specialty Chemicals / Materials Science | Liquid Crystal Synthesis | Key raw material and structural component. vulcanchem.comchemicalbook.com | Allyloxy-based biphenyl liquid crystals; materials for LCDs. thermofisher.com |

Spectroscopic and Computational Characterization of 4 Bromo 2,5 Difluorophenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of modern spectroscopic methods provides a powerful toolkit for the unambiguous determination of the molecular architecture of 4-Bromo-2,5-difluorophenol and related compounds. These techniques probe different aspects of the molecule's constitution, from the connectivity of atoms to their spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each offer critical pieces of the structural puzzle.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms. In a typical ¹H NMR spectrum of a difluorophenol derivative, the chemical shifts and coupling constants of the aromatic protons are indicative of their position relative to the hydroxyl, bromo, and fluoro substituents. The fluorine atoms induce characteristic splitting patterns in the signals of adjacent protons, which can be used to confirm the substitution pattern.

¹³C NMR spectroscopy probes the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the hydroxyl group typically appears at a characteristic downfield shift, while those bonded to fluorine and bromine also exhibit distinct chemical shifts.

¹⁹F NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing direct evidence of their positions on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 6.8 - 7.5 | Multiplet | J(H,F) couplings |

| ¹³C | 100 - 160 | - | J(C,F) couplings |

| ¹⁹F | -110 to -140 | Multiplet | J(F,F), J(F,H) couplings |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. A key feature would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. For this compound (C₆H₃BrF₂O), HRMS would confirm the presence of one bromine atom, two fluorine atoms, six carbon atoms, three hydrogen atoms, and one oxygen atom.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the phenolic hydroxyl group.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

C-F stretching: Strong absorption bands due to the C-F bonds are anticipated in the 1100-1300 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

The combined use of IR and Raman spectroscopy can provide a detailed vibrational fingerprint of the molecule, aiding in its identification and structural confirmation. researchgate.net

X-ray Crystallography of this compound Derivatives and Complexes

While obtaining single crystals of this compound itself might be challenging, the formation of derivatives or metal complexes can facilitate X-ray crystallographic analysis. researchgate.net This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For instance, the crystal structure of a derivative could unambiguously confirm the substitution pattern on the benzene ring and reveal details about hydrogen bonding or other non-covalent interactions that govern the crystal packing. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the properties of chemical systems. researchgate.netscispace.com By approximating the electron density of a molecule, DFT calculations can be used to predict a wide range of properties for this compound.

These calculations can:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional arrangement of the atoms in the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict vibrational frequencies: The calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

Determine electronic properties: DFT can be used to calculate various electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Map electrostatic potential: The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations of Interactions Involving this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the interactions between a molecule, such as this compound, and its surrounding environment, including solvent molecules or biological macromolecules like proteins. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of MD can be understood from studies on similar halogenated phenols.

MD simulations are built upon a molecular model and a force field, which together describe the potential energy of a system of particles. uq.edu.au For a molecule like this compound, the force field would define parameters for bond lengths, angles, and dihedrals, as well as non-bonded interactions such as van der Waals forces and electrostatic interactions. The accuracy of these simulations is highly dependent on the quality of the force field parameters. uq.edu.au Automated tools are often employed to generate these parameters for small molecules, making them compatible with established biomolecular force fields. uq.edu.au

In the context of studying interactions, MD simulations can elucidate how this compound might bind to a biological target, such as an enzyme or receptor. For instance, studies on other bromophenols have used molecular docking in conjunction with MD simulations to investigate their binding with proteins like human serum albumin. acs.org These studies reveal that van der Waals forces and hydrogen bonding are often the primary drivers of the interaction. acs.org For this compound, the hydroxyl group can act as a hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding and other non-covalent interactions.

Furthermore, MD simulations can be used to calculate thermodynamic properties, such as the free energy of solvation, which describes the interaction of a solute with a solvent. This is achieved through methods like thermodynamic integration. uq.edu.au The simulations can also reveal details about the conformational flexibility of the molecule, such as the rotation of the hydroxyl group, which can be influenced by intramolecular hydrogen bonding with adjacent fluorine atoms.

Table 1: Key Aspects of Molecular Dynamics Simulations for Halogenated Phenols

| Simulation Aspect | Relevance to this compound | Key Findings from Analogous Systems |

| Force Field Parametrization | Essential for accurate representation of intramolecular and intermolecular interactions. | Automated tools can generate parameters compatible with standard force fields like GROMOS. uq.edu.au |

| Solvation Free Energy | Quantifies the interaction with solvents, indicating hydrophilicity or hydrophobicity. | Thermodynamic integration can be used for calculation, with potential systematic errors depending on the simulation setup. uq.edu.au |

| Protein-Ligand Binding | Predicts the binding affinity and mode of interaction with biological macromolecules. | Van der Waals forces and hydrogen bonds are often dominant in the binding of bromophenols to proteins. acs.org |

| Conformational Analysis | Explores the different spatial arrangements of the molecule and their relative energies. | Intramolecular hydrogen bonding can influence the preferred conformation of the hydroxyl group. |

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules, which is fundamental to understanding their chemical reactivity and spectroscopic properties. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In halogenated phenols, the distribution of the HOMO and LUMO is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the electron-donating character of the hydroxyl group, will affect the electron density distribution across the molecule. This, in turn, dictates the reactive sites for electrophilic and nucleophilic attack. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on related compounds like 2-chloro-5-fluoro phenol (B47542) have utilized DFT calculations to determine these parameters. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Related Halogenated Phenol (Illustrative)

| Parameter | Formula | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measure of electrophilic character. |

Environmental Fate and Degradation Studies of Halogenated Phenols

Photodegradation Pathways

The degradation of halogenated phenols by light, or photodegradation, can occur through direct photolysis or indirect, photosensitized processes. Direct photolysis involves the absorption of light by the pollutant molecule, which can lead to the cleavage of the carbon-halogen bond. scispace.com For instance, the direct irradiation of monobromophenols has been shown to generate carbon-centered, hydrogen, and hydroxyl radicals. nih.gov The position of the halogen substituent influences the production of these radicals, with para-substituted phenols showing the highest radical generation. nih.gov

More commonly, photodegradation is studied in the presence of a photocatalyst, such as titanium dioxide (TiO₂), in a process known as heterogeneous photocatalysis. mdpi.com In this advanced oxidation process, UV or solar light activates the catalyst, generating highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidants that can attack the aromatic ring of halogenated phenols. rsc.orgpnas.org The degradation of the organophosphorus insecticide ethyl bromophos, for example, proceeds via oxidation and photohydrolysis to yield transformation products, including 4-bromo-2,5-dichlorophenol (B52177). uoi.gr

The primary mechanisms for the reaction between hydroxyl radicals and halogenated phenols are hydroxyl addition to the aromatic ring and, to a lesser extent, electron transfer. rsc.org The efficiency of photocatalytic degradation is influenced by factors such as the pollutant's structure, catalyst concentration, and light intensity. uoi.gruc.pt

Table 1: Photocatalytic Degradation of Selected Organophosphorus Pesticides Using TiO₂

This table shows the degradation kinetics for pesticides that are structurally related to or produce halogenated phenol (B47542) intermediates.

| Compound | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) | Primary Degradation Pathway(s) |

|---|---|---|---|

| Ethyl Bromophos | 29.2 | 0.0237 | Oxidation, Photohydrolysis |

| Methyl Bromophos | 14.1 | 0.0491 | Oxidation, Photohydrolysis |

| Dichlofenthion | 15.4 | 0.0450 | Oxidation, Photohydrolysis |

Data sourced from a study on the photocatalytic degradation of organophosphorus insecticides in aqueous TiO₂ suspensions. uoi.gr

Microbial Biodegradation and Bioremediation Potential

Microorganisms have evolved diverse metabolic pathways to degrade halogenated aromatic compounds, offering a cost-effective and environmentally friendly remediation approach. scirp.org The process can occur under both aerobic and anaerobic conditions, with the specific mechanisms depending on the microbial species and the chemical structure of the pollutant.

Under aerobic conditions, bacteria and fungi often initiate degradation by hydroxylating the aromatic ring. For example, the fungus Penicillium frequentans can oxidize various monohalogenated phenols to their corresponding halocatechols. researchgate.net These intermediates are then subject to ring cleavage, breaking down the aromatic structure. researchgate.net In another example, the yeast Yarrowia lipolytica has been shown to degrade bromobenzene (B47551) through an initial dehalogenation step to produce phenol, which is then metabolized via a catechol intermediate and the ortho-cleavage pathway. frontiersin.org A bacterium identified as Ochrobactrum sp. can utilize 2,4,6-tribromophenol (B41969) as its sole carbon and energy source, sequentially removing the bromine atoms. tandfonline.com

Anaerobic degradation is particularly important in sediments and other oxygen-depleted environments. scirp.org Many anaerobic bacteria utilize halogenated compounds as electron acceptors in a process called halorespiration. scirp.org Sulfate-reducing consortia enriched from estuarine sediments have demonstrated the ability to mineralize 4-chlorophenol, 4-bromophenol (B116583), and 4-iodophenol (B32979) to CO₂. This degradation is coupled to sulfate (B86663) reduction, where the pollutant is used as the carbon and energy source. Interestingly, these consortia were unable to degrade 4-fluorophenol, indicating that the type of halogen significantly affects biodegradability.

Table 2: Anaerobic Degradation of 4-Halophenols by a Sulfate-Reducing Consortium

This table summarizes the ability of an enriched estuarine sediment consortium to degrade various 4-substituted halophenols (100 µM initial concentration) over a 6-day period.

| Compound | Degradation Observed | Notes |

|---|---|---|

| Phenol | Yes | Degraded at a rate similar to 4-CP, 4-BP, and 4-IP. |

| 4-Fluorophenol (4-FP) | No | Did not serve as a substrate for the consortium. |

| 4-Chlorophenol (4-CP) | Yes | Degradation was coupled to sulfate reduction. |

| 4-Bromophenol (4-BP) | Yes | Degraded with stoichiometric release of bromide. |

| 4-Iodophenol (4-IP) | Yes | Degraded with stoichiometric release of iodide. |

Advanced Oxidation Processes for Removal in Aquatic Environments

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies defined by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). kirj.eeopenbiotechnologyjournal.com AOPs are effective for the destruction of a wide range of recalcitrant organic pollutants like halogenated phenols that are resistant to conventional treatment methods. rsc.orgopenbiotechnologyjournal.com Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton-based processes (Fe²⁺/H₂O₂). kirj.eeresearchgate.net

Recently, sulfate radical-based AOPs (SR-AOPs) have gained significant attention. nih.gov The sulfate radical (SO₄•⁻) has a high redox potential (2.5–3.1 V), a longer half-life than the hydroxyl radical, and is effective over a wider pH range. frontiersin.orgmdpi.com These radicals are typically generated by activating persulfate (PDS) or peroxymonosulfate (B1194676) (PMS) with heat, UV light, or transition metals. nih.govfrontiersin.org

Studies on the degradation of 4-bromo-2-chlorophenol (B165030) using a cobalt-activated peroxymonosulfate (Co/PMS) system found that the degradation rate was positively correlated with PMS and catalyst concentrations but was influenced by the initial pollutant concentration. rsc.org While high degradation rates of the parent compound were achieved, complete mineralization to CO₂ was inhibited to some extent, particularly in the presence of other ions like chloride, which can lead to the formation of chlorinated intermediates. rsc.org The degradation pathway for halogenated phenols in SR-AOPs is thought to occur primarily via electron transfer, whereas hydroxyl radicals react through both electron transfer and hydroxyl addition. rsc.org

Table 3: Effect of Initial Contaminant Concentration on Degradation Efficiency Using a Sulfate Radical-Based AOP

This table shows the degradation of 4-bromo-2-chlorophenol (BCP) in a Co/PMS system after 60 minutes of reaction time.

| Initial BCP Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|

| 5 | 96.4 |

| 10 | 85.2 |

| 20 | 71.5 |

| 30 | 58.6 |

Data adapted from a study on the degradation of 4-bromo-2-chlorophenol by a sulfate radical-based oxidation process. rsc.org

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The conventional synthesis of 4-Bromo-2,5-difluorophenol involves the direct electrophilic bromination of 2,5-difluorophenol (B1295083). vulcanchem.comchemicalbook.com While effective, future research is trending towards more advanced, efficient, and sustainable synthetic methods.